molecular formula C9H6N2O3 B2458762 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid CAS No. 2460757-77-9

1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid

Cat. No.: B2458762
CAS No.: 2460757-77-9
M. Wt: 190.158
InChI Key: FXDOQKGVRCECMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms and a carboxylic acid group. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

Naphthyridine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that naphthyridine derivatives can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . These interactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given the broad biological activities of naphthyridine derivatives , it’s likely that multiple pathways could be affected.

Result of Action

Given the diverse biological activities of naphthyridine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the desired naphthyridine skeleton . Another approach involves the condensation of anthranilic acid derivatives, followed by ring cyclization at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Properties

IUPAC Name

1-oxo-2H-2,7-naphthyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-3-10-2-1-5(6)7(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDOQKGVRCECMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.